methyl(2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate

Conformational analysis Peptide engineering Protein folding

Methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate (CAS 2227198-74-3) is a chiral, enantiomerically defined fluorinated pyrrolidine derivative. It combines a 4-fluoro substituent with an α-methyl group on the pyrrolidine ring, distinguishing it from simpler fluoroprolines or non-fluorinated 2-methylprolines.

Molecular Formula C7H12FNO2
Molecular Weight 161.17 g/mol
Cat. No. B13512103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl(2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate
Molecular FormulaC7H12FNO2
Molecular Weight161.17 g/mol
Structural Identifiers
SMILESCC1(CC(CN1)F)C(=O)OC
InChIInChI=1S/C7H12FNO2/c1-7(6(10)11-2)3-5(8)4-9-7/h5,9H,3-4H2,1-2H3/t5-,7-/m0/s1
InChIKeyLTESAWNYGZPAHM-FSPLSTOPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate – Chiral Fluorinated Proline Building Block for Procuring Medicinal Chemistry Programs


Methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate (CAS 2227198-74-3) is a chiral, enantiomerically defined fluorinated pyrrolidine derivative. It combines a 4-fluoro substituent with an α-methyl group on the pyrrolidine ring, distinguishing it from simpler fluoroprolines or non-fluorinated 2-methylprolines . The compound is supplied as a research building block, primarily used as an intermediate in the synthesis of protease inhibitors, CNS-active compounds, and other bioactive molecules requiring precise stereochemical control [1].

Why Generic Substitution of Methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate Fails


Simple substitution with common alternatives such as (2S,4S)-4-fluoroproline methyl ester (CAS 126111-12-4), (2S)-2-methylproline methyl ester, or the (2S,4R) diastereomer ignores critical structure-activity determinants. The (2S,4S) stereochemistry enforces a specific pyrrolidine ring pucker and cis-trans amide equilibrium bias, while the α-methyl group simultaneously eliminates Cα epimerization and imposes additional conformational constraints distinct from those of the 4-fluoro group alone [1][2]. The integrated effect of these two modifications cannot be replicated by any single-feature analog, and diastereomeric mixtures exhibit fundamentally different pharmacological profiles [3].

Quantitative Differentiation Evidence for Methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate


C4-(S)-Fluorination Shifts Cis-Trans Amide Equilibrium Oppositely to the C4-(R) Diastereomer – Class-Level Evidence

The (2S,4S) configuration places the 4-fluoro substituent cis to the ester group. In 4-fluoroprolines, the (4S) isomer stabilizes the Cγ-exo ring pucker and shifts the cis-trans equilibrium towards the cis amide conformer, while (4R)-fluoroproline favours the trans conformer. Single-molecule nanopore experiments on 4-fluoroproline residues demonstrated opposite directional shifts in cis/trans ratios for (4S) versus (4R) isomers [1]. This conformational bias is the opposite of the (2S,4R) diastereomer and cannot be achieved with non-fluorinated proline or 4,4-difluoroproline, which has a cis-trans preference similar to unmodified proline [2].

Conformational analysis Peptide engineering Protein folding

4-Fluorination on Proline Improves Metabolic Stability – 300-Fold Potency Difference Between Fluoroproline Diastereomers in Thrombin Inhibitors

In a direct head-to-head study of tripeptide thrombin inhibitors, replacing P2 proline with (4R)-4-fluoroproline yielded a 300-fold greater potency (Ki) compared to the (4S)-4-fluoroproline analog. The optimized compound (41) incorporating 4-fluoroproline demonstrated 2×APTT = 190 nM in human plasma, excellent trypsin selectivity (Ki = 3300 nM), and 100% oral bioavailability in dogs (F = 100%, CL = 12 mL/min/kg) [1]. Incorporation of 4-fluoroproline at P2 was explicitly designed to reduce oxidative metabolism of the proline ring observed in rat, dog, monkey, and human liver microsomes [2]. This demonstrates that even within the 4-fluoroproline subclass, stereochemistry dramatically impacts pharmacological performance.

Metabolic stability Thrombin inhibition Oral bioavailability

α-Methyl Substitution Eliminates Cα Epimerization and Enhances Polyproline II (PPII) Helix Stability vs. Unsubstituted Proline

Density functional theory (DFT) calculations on Ac-2-MePro-NHMe compared to Ac-Pro-NHMe in water show that the 2-methylproline residue increases the population of the up-puckered PPII structure by 10.9% and decreases the PI structure population by 12.2% relative to proline [1]. This translates into significant stabilization of β-turn and PPII conformations in peptides. NMR studies on peptides containing (2S)-2-methylproline confirm considerable stabilization of reverse turn conformations [2]. Critically, the quaternary α-carbon prevents Cα epimerization under synthetic and physiological conditions, a vulnerability of unsubstituted proline esters.

Conformational constraint Peptide stability β-turn stabilization

Chiral Purity and Batch Consistency: (2S,4S) Enantiomeric Identity Verified by Independent Vendor QC

Commercial suppliers provide batch-level QC data for methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate. Bidepharm reports standard purity of 95% with available NMR, HPLC, and GC traceability . Leyan offers material at 98% purity (Product No. 1549866) . In contrast, the (2S,4R) and (2R,4R) diastereomers (CAS 2306255-14-9 and 2044714-59-0) are separately cataloged, indicating that stereochemical identity is a critical procurement parameter. The hydrochloride salt form (CAS 2227198-75-4) is also available as a distinct product, with purity specifications ≥95% .

Chiral purity Quality control Procurement specification

Application Scenarios for Methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate Based on Differentiation Evidence


P2 Residue Optimization in Protease Inhibitor Lead Series

When a peptide or peptidomimetic protease inhibitor requires enhanced metabolic stability at the P2 proline position, and the target binding pocket preferentially accommodates a (4S)-fluorinated pyrrolidine ring pucker, this compound—as a protected amino acid building block—provides both the metabolic protection of 4-fluorination and the conformational constraint of α-methylation. The 300-fold potency difference between 4-fluoroproline diastereomers in thrombin inhibitors [1] underscores the necessity of procuring the stereochemically correct isomer.

Synthesis of Conformationally Locked Peptide Turn Mimetics

The compound's α-methyl group increases PPII population by ~10.9% relative to unsubstituted proline [2], while the (4S)-fluorine biases the ring pucker toward Cγ-exo and shifts cis-trans equilibrium toward cis. This dual conformational effect makes the compound a valuable precursor for synthesizing β-turn and PPII helix mimetics with enhanced structural rigidity and resistance to thermal unfolding.

Protein Engineering and 19F NMR Probe Incorporation

Fluorinated proline analogs are well-established tools for protein engineering, where 4-fluoroproline replacements can elevate protein expression yields and improve thermodynamic and kinetic folding profiles [3]. The α-methyl group additionally prevents unwanted epimerization during solid-phase peptide synthesis and protein expression, ensuring homogeneous stereochemistry in the final biopolymer.

API Intermediate with Controlled Stereochemical Quality

For kilogram-scale synthesis of active pharmaceutical ingredients (APIs) derived from 2-methylproline scaffolds (e.g., Daridorexant, Veliparib, Trofinetide analogs), this compound offers a fluorinated variant with dual chiral handles. Vendor-supplied batch QC with NMR, HPLC, and GC traceability supports regulatory documentation and process validation requirements.

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